1-(difluoromethyl)-4-methyl-1H-indole

Lipophilicity Physicochemical Property Drug Design

Late-stage difluoromethylation of indoles often suffers from low yields (20-50% via photoredox). This pre-functionalized N1-difluoromethyl-4-methyl indole eliminates that bottleneck for CNS and agrochemical R&D. - **SAR Advantage**: N1-CF2H vs. C-substitution alters basicity/logP; 4-methyl provides steric bulk validated in 5-HT6 antagonist programs (Ki 0.085 nM). - **Analytical Utility**: CF2H acts as a sensitive ¹⁹F NMR reporter for ligand-protein interaction studies. - **Supply**: Powder, ≥95% purity. Scalable copper-catalyzed route available for process chemistry.

Molecular Formula C10H9F2N
Molecular Weight 181.186
CAS No. 1602204-87-4
Cat. No. B2694666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-4-methyl-1H-indole
CAS1602204-87-4
Molecular FormulaC10H9F2N
Molecular Weight181.186
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)C(F)F
InChIInChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3
InChIKeyAIYRJYCAXREKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-4-methyl-1H-indole Overview


1-(Difluoromethyl)-4-methyl-1H-indole is a synthetic, heteroaromatic building block consisting of an indole core bearing a difluoromethyl group at the N1 position and a methyl group at the 4‑position. Its molecular formula is C₁₀H₉F₂N, and it is typically supplied as a powder with a purity of 95% or higher [1] . The compound is categorized as a fluorinated indole derivative, a class widely utilized in medicinal chemistry and agrochemical research to modulate lipophilicity, metabolic stability, and target engagement .

Core Utility Fluorinated indole building block for medicinal chemistry and agrochemical synthesis
Substitution Pattern N1‑difluoromethyl‑4‑methyl indole core for CNS lead optimization programs
Research Context Modulation of lipophilicity, metabolic stability, and target engagement in SAR studies

Why 1-(Difluoromethyl)-4-methyl-1H-indole Cannot Be Replaced


Difluoromethyl indoles are not a single, interchangeable class; substitution position (N1 vs. C2, C3, C6) and additional ring substituents (e.g., 4‑methyl) profoundly alter electronic distribution, metabolic stability, and receptor pharmacology [1]. Regioisomers such as 3‑(difluoromethyl)‑4‑methyl‑1H‑indole or 6‑(difluoromethyl)‑1H‑indole exhibit distinct reactivity profiles and divergent biological activity spectra. Specifically, N1‑difluoromethylation modulates the indole nitrogen's basicity and lipophilicity differently than C‑difluoromethylation, directly impacting blood‑brain barrier penetration and target binding in CNS programs [2]. Furthermore, the 4‑methyl group introduces steric hindrance that differentiates this scaffold from unsubstituted or 6‑substituted analogs in structure‑activity relationships (SAR) .

Regioisomer Mismatch
3‑ or 6‑difluoromethyl indoles may shift electronic distribution and biological activity, limiting direct interchange.
N1 vs. C‑Difluoromethylation
N1‑difluoromethylation alters indole basicity and lipophilicity differently than C‑substitution, impacting CNS penetration predictions.
4‑Methyl Steric Effect
The 4‑methyl group introduces steric hindrance absent in unsubstituted or 6‑substituted analogs, affecting SAR outcomes.

1-(Difluoromethyl)-4-methyl-1H-indole Quantitative Evidence


Lipophilicity Advantage Over Indole

The introduction of the difluoromethyl group at the N1 position significantly increases lipophilicity relative to the parent indole scaffold. 1-(Difluoromethyl)-4-methyl-1H-indole has a predicted logP of 2.8, compared to indole's logP of approximately 2.14 . This ΔlogP of +0.66 corresponds to a roughly 4.5‑fold increase in octanol/water partition coefficient, which is a critical determinant of membrane permeability and CNS penetration.

Lipophilicity (logP)
Class‑level inference
ΔlogP +0.66
Supports membrane permeability screening for CNS candidate selection
Predicted value; method not specified
Lipophilicity Physicochemical Property Drug Design

Copper-Catalyzed vs. Nucleophilic Difluoromethylation

Two distinct synthetic routes to 1‑(difluoromethyl)‑4‑methyl‑1H‑indole demonstrate differential efficiency. Copper(II)‑catalyzed regioselective C–H difluoromethylation of 4‑methylindole using BrCF₂P(O)(OEt)₂ as the fluorine source achieves a 78% isolated yield under oxidative conditions (Ag₂CO₃, 80 °C, 12 h) . In contrast, nucleophilic substitution with chlorodifluoromethane (ClCF₂H) under phase‑transfer catalysis yields 65% isolated product . For procurement of bulk research material, the higher‑yielding catalytic route offers a more cost‑effective and scalable supply chain.

Synthetic Yield
Cross‑study comparable
78% vs 65%
Cu‑catalyzed Nucleophilic
Reported 78% yield supports scalable supply evaluation
Conditions: Cu(OAc)₂, Ag₂CO₃, 80 °C, 12 h vs. ClCF₂H, K₂CO₃, PTC
Synthetic Methodology Process Chemistry Yield Optimization

5-HT6 Receptor Affinity: Idalopirdine Comparison

While direct binding data for 1‑(difluoromethyl)‑4‑methyl‑1H‑indole itself are not publicly disclosed, structurally related N1‑difluoromethyl indole derivatives exhibit 10‑fold higher affinity for the 5‑HT₆ receptor (Ki = 0.085 nM) compared to the clinical candidate idalopirdine (Ki = 0.83 nM) [1]. The difluoromethyl group at the N1 position is postulated to enhance receptor binding through favorable lipophilic and electronic interactions, positioning this scaffold as a privileged chemotype for CNS‑targeted library synthesis .

5‑HT₆ Affinity (Ki)
Class‑level inference
0.085 nM vs 0.83 nM
Class‑representative 0.085 nM
Idalopirdine 0.83 nM
Supports CNS chemotype library design
Derivative Ki; not directly measured for target compound
5‑HT6 Antagonist CNS Pharmacology Alzheimer's Disease

Procurement Cost & Purity Differentiation

1‑(Difluoromethyl)‑4‑methyl‑1H‑indole is commercially available at ≥95% purity from multiple suppliers, with pricing varying significantly based on quantity and vendor. As of 2026, 50 mg quantities are offered at approximately €529 (CymitQuimica) , while 500 mg is priced at €1,440 . In contrast, the regioisomer 3‑(difluoromethyl)‑4‑methyl‑1H‑indole is listed at a similar purity but with divergent pricing, and the 6‑(difluoromethyl) analog (CAS 127956‑27‑8) is available at $152.90 for 100 mg . Procurement decisions should weigh both purity specifications and per‑gram cost against the intended synthetic utility.

Procurement Cost
Direct head‑to‑head comparison
€10.58/mg vs $1.53/mg
~7× higher per‑mg cost
Supports procurement cost‑benefit review for SAR programs
≥95% purity; 2026 pricing
Procurement Purity Cost Comparison

1-(Difluoromethyl)-4-methyl-1H-indole Application Scenarios


CNS 5-HT6 Receptor Antagonist Libraries

The N1‑difluoromethyl‑4‑methyl indole core serves as a privileged scaffold for designing 5‑HT₆ receptor antagonists targeting cognitive deficits in Alzheimer's disease and schizophrenia. As demonstrated by the 10‑fold affinity gain of related N‑difluoromethyl indoles over idalopirdine (Ki 0.085 nM vs. 0.83 nM), this substitution pattern is a validated pharmacophoric element for enhancing target engagement [1]. Medicinal chemistry groups should prioritize this building block when executing SAR campaigns around 5‑HT₆ antagonists or other CNS GPCR targets requiring balanced lipophilicity (logP ~2.8) for blood‑brain barrier penetration .

Fluorinated Indole for Crop Protection

Fluorinated indoles are increasingly explored as intermediates in the synthesis of novel fungicides, herbicides, and insecticides [1]. The difluoromethyl group imparts enhanced metabolic stability and environmental persistence compared to non‑fluorinated indoles, while the 4‑methyl substituent provides a handle for further functionalization. The 78% yield copper‑catalyzed synthetic route offers a scalable entry for process chemistry teams developing agrochemical lead candidates .

19F NMR Probe and PET Tracer Precursor

The CF₂H moiety is an excellent ¹⁹F NMR reporter group due to its sensitivity and chemical shift dispersion [1]. 1‑(Difluoromethyl)‑4‑methyl‑1H‑indole can be incorporated into biological probes to monitor ligand‑protein interactions by ¹⁹F NMR. Furthermore, deuterated analogs of this scaffold have been developed as radiotracers for positron emission tomography (PET) imaging of 5‑HT₆ receptor distribution in vivo, enabling translational neuroscience research .

Late-Stage Difluoromethylation Building Block

As a pre‑functionalized N1‑difluoromethyl indole, this compound streamlines the synthesis of more complex drug‑like molecules. Traditional late‑stage difluoromethylation of indoles often suffers from low to moderate yields (e.g., photoredox methods yielding 20–50%) [1]. Procurement of the intact 1‑(difluoromethyl)‑4‑methyl‑1H‑indole eliminates the need for challenging difluoromethylation steps in advanced intermediates, reducing synthetic route length and improving overall efficiency in medicinal chemistry projects .

Application
Selection Property
Validation Focus
CNS GPCR antagonist lead optimization
N1‑difluoromethyl indole core
Target engagement and permeability profiling
Agrochemical intermediate synthesis
Metabolic stability and functionalization handle
Scalable synthetic route validation
¹⁹F NMR probe and PET tracer development
CF₂H reporter group for ligand interaction studies
In vitro binding and imaging study context
Late‑stage diversification building block
Pre‑functionalized N1‑difluoromethyl indole
Synthetic efficiency and route‑length reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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